
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Vue d'ensemble
Description
“2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” is a chemical compound with the molecular formula C9H9ClN4. It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring of two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a pyrazolyl group, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Two of the carbon atoms in the pyrazolyl group are substituted with methyl groups, and one of the carbon atoms in the pyrazine ring is substituted with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” include a molecular weight of 208.65 g/mol, a topological polar surface area of 43.6 Ų, and a XLogP3-AA value of 1.8, which is a measure of the compound’s lipophilicity .Applications De Recherche Scientifique
Pharmaceutical Applications
This compound, with its unique structure, has potential applications in pharmaceuticals due to its nitrogen-containing heterocyclic framework . It can serve as a precursor for synthesizing various bioactive molecules, particularly those with antimicrobial, anti-inflammatory, and antitumor properties. Its pyrazine core is a common motif in drugs that target a wide range of diseases.
Organic Material Synthesis
In the field of material science, 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine could be utilized in the synthesis of organic materials . Its robust structure can be incorporated into polymers or small molecules that exhibit unique electronic or photonic properties, making it valuable for developing new materials.
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to construct more complex molecules . Its reactive sites allow for various substitutions and transformations, enabling the creation of a diverse array of chemical entities for further research or industrial use.
Analytical Chemistry
In analytical chemistry, 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine could be employed as a standard or reagent in chromatographic methods . Its distinct chemical signature allows for the precise detection and quantification of similar compounds in complex mixtures.
Kinase Inhibition Studies
The pyrazine and pyrazole rings present in this compound make it a candidate for kinase inhibition studies . Kinases are crucial in signaling pathways, and their inhibitors are important in the treatment of cancers and other diseases. This compound could serve as a lead structure for developing new kinase inhibitors.
Antiviral Research
Given the compound’s potential biological activity, it could be explored for antiviral applications . Its ability to interact with viral proteins or enzymes might inhibit the replication of viruses, providing a starting point for the development of novel antiviral drugs.
Catalysis
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: may act as a ligand in catalytic systems . Its nitrogen atoms can coordinate to metal centers, potentially leading to catalysts that are effective in various chemical reactions, including those that are environmentally benign or have industrial significance.
Mécanisme D'action
Orientations Futures
The future directions for research on “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” could include further studies on its synthesis, properties, and potential applications. For example, pyrazole derivatives are known to have a wide range of biological activities, so “2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine” could be studied for potential use in medicinal chemistry .
Propriétés
IUPAC Name |
2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-5-11-4-8(10)12-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLGGYKLKOWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

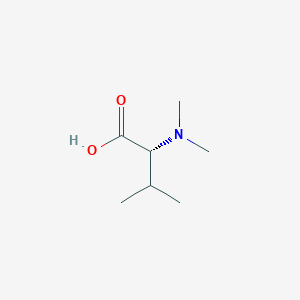
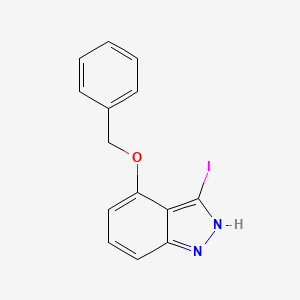




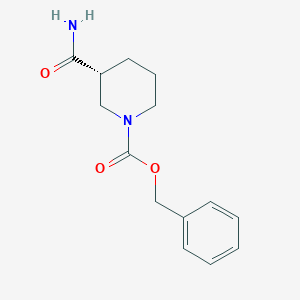

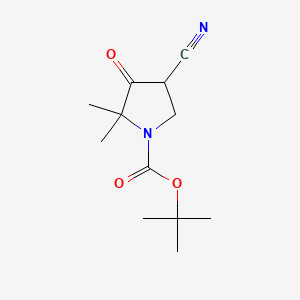
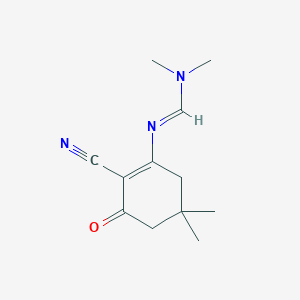
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)